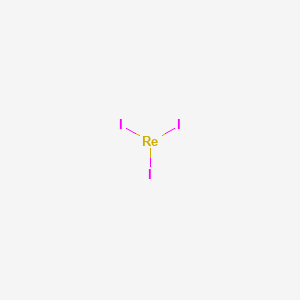

Rhenium(III)-iodid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of rhenium(III) iodide and related compounds has been achieved through different methods. For instance, two mixed ligand rhenium(III) iodide-chloride hydrates were synthesized from aqueous solutions under slightly different conditions, leading to the formation of trimeric molecules connected via hydrogen bonding . Another study reported the synthesis of a rhenium(III) complex with thiourea, which could serve as a precursor to low-valent rhenium complexes . Additionally, a rhenium(III) complex was synthesized by reacting ReVOCl3(PPh3)2 with various ligands, resulting in a reduction from Re(V) to Re(III) .

Molecular Structure Analysis

The molecular structure of rhenium(III) compounds has been determined using single-crystal X-ray diffraction and other spectroscopic methods. For example, the hexanuclear rhenium(III) clusters containing cubic cores exhibit red phosphorescence and have been structurally characterized . The crystal structures of rhenium(III) iodide-chloride hydrates reveal trimeric molecules with a unique arrangement of iodide and chloride ligands . The structure of a rhenium(III) complex with thiourea shows a quasi-octahedral coordination by six thiourea sulfur atoms .

Chemical Reactions Analysis

Rhenium(III) compounds participate in various chemical reactions. A rhenium(II) complex was found to promote the cleavage of dihydrogen and the reduction of organic azides, yielding rhenium(III) and rhenium(V) products, respectively . Another study described the oxyalkylation of alkenes catalyzed by rhenium, where hypervalent iodine(III) reagents were used as both an oxygenation and alkylation source .

Physical and Chemical Properties Analysis

The physical and chemical properties of rhenium(III) compounds have been extensively studied. The magnetic properties of rhenium(IV) compounds, which are closely related to rhenium(III), have been investigated, revealing behaviors such as magnetically diluted complexes and ferrimagnetic chains . The luminescence behavior of rhenium(I) triynyl complexes has been analyzed, providing insights into the photophysical properties of rhenium compounds . Electrochemical studies have shown that rhenium complexes can be easily reduced, with the electron transfer being a reversible process .

Wissenschaftliche Forschungsanwendungen

Synthese von Rhenium(III)-iodid

this compound kann durch die Zersetzung von Rhenium(IV)-iodid synthetisiert werden . Eine andere Möglichkeit, es herzustellen, besteht darin, Ethanol in eine Mischung aus Perrheniumsäure und Iodwasserstoffsäure einzubringen . Dieser Syntheseprozess ist entscheidend für die Herstellung von this compound für verschiedene Forschungsanwendungen.

Physikalische und chemische Eigenschaften

this compound bildet violett-schwarze Kristalle und ist schlecht löslich in Wasser, Aceton, Ethanol, Ether und verdünnten Säurelösungen . Erhitzt man die Verbindung im Vakuum bis 170 °C, zersetzt sie sich zu Rhenium(II)-iodid, und bei 380 °C — zu Rhenium(I)-iodid . Diese Eigenschaften machen es zu einem interessanten Gegenstand in verschiedenen chemischen Forschungsstudien.

Solvothermale Synthese

this compound wurde in der solvothermalen Synthese von dreieckigen Re (III)-iodid- und bromid-Clusterkomplexen verwendet . Diese Synthesemethode ist bedeutsam im Bereich der anorganischen Chemie.

4. Bausteine für Rhenium-Chalkogenid- und Pnictid-Cluster Rheniumtrihalogenide wie Re3I9 sind praktische Bausteine und/oder Ausgangsverbindungen für die Herstellung von Rhenium-Chalkogenid- und Pnictid-Clustern . Dies macht this compound wertvoll bei der Synthese dieser Cluster.

Medizinische Anwendungen

Obwohl spezifische Anwendungen von this compound in der Medizin nicht erwähnt werden, werden Iodverbindungen im Allgemeinen in der Inneren Medizin verwendet . Weitere Forschung könnte möglicherweise spezifische Anwendungen von this compound in diesem Bereich aufdecken.

Safety and Hazards

Rhenium(III) iodide may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment is advised .

Wirkmechanismus

Target of Action

Rhenium(III) iodide is a binary chemical compound of rhenium and iodide with the chemical formula ReI3

Mode of Action

It is known that rhenium(iii) iodide can be synthesized by the decomposition of rhenium(iv) iodide . This suggests that the compound may interact with its targets through a reduction process.

Pharmacokinetics

It is known that rhenium(iii) iodide forms violet-black crystals and is poorly soluble in water, acetone, ethanol, ether, and dilute acid solutions

Result of Action

When heated in vacuum up to 170 °c, the compound decomposes to rhenium(ii) iodide, and at 380 °c — to rhenium(i) iodide . This suggests that the compound may undergo changes under certain conditions, which could potentially influence its effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Rhenium(III) iodide can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the presence of various solvents . Additionally, the compound’s stability can be influenced by temperature, as it decomposes under certain heat conditions .

Eigenschaften

IUPAC Name |

triiodorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Re/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMQJDMHHOTHKW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Re](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314646 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15622-42-1 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is a significant challenge in synthesizing rhenium(III) iodide, and how have researchers overcome it?

A1: A major challenge in obtaining rhenium(III) iodide has been the low yield and complexity of previous synthetic methods. A simplified, high-yield synthesis was developed utilizing the thermal decarbonylation of rhenium(III) benzoate with iodine. [] This method offers a more efficient route to obtaining this valuable precursor for further chemical synthesis.

Q2: What is a notable application of rhenium(III) iodide in coordination chemistry?

A2: Rhenium(III) iodide serves as an effective starting material for synthesizing rhenium chalcocyanide cluster complexes. [] For example, reacting rhenium(III) iodide with potassium thiocyanate under specific conditions leads to the formation of [Re4(µ3-S)4(CN)12]4−. This highlights the utility of rhenium(III) iodide in accessing diverse rhenium cluster compounds with potential applications in various fields.

Q3: Besides rhenium compounds, what other metal iodide was characterized in the process of optimizing the synthesis of rhenium(III) iodide?

A3: During the investigation of an efficient synthesis for rhenium(III) iodide, researchers successfully isolated and characterized β-molybdenum(II) iodide. [, ] This finding underscores the broader applicability of the developed synthetic methodology for accessing various metal iodides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

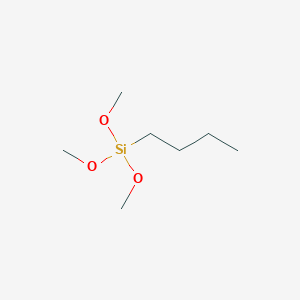

![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)